1-Benzyl-3-ethynylazetidine
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Overview
Description
1-Benzyl-3-ethynylazetidine is a compound with the molecular formula C₁₂H₁₃N It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Scientific Research Applications
1-Benzyl-3-ethynylazetidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-ethynylazetidine can be synthesized through various synthetic routes. One common method involves the reaction of benzylamine with propargyl bromide to form the corresponding propargylamine. This intermediate is then cyclized to form the azetidine ring under appropriate conditions .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-ethynylazetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl azetidine oxides, while reduction can produce benzyl azetidine derivatives .
Mechanism of Action
The mechanism of action of 1-Benzyl-3-ethynylazetidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
1-Benzyl-3-ethynylaziridine: Similar in structure but with a three-membered ring.
1-Benzyl-3-ethynylpyrrolidine: Contains a five-membered ring instead of a four-membered ring.
1-Benzyl-3-ethynylpiperidine: Features a six-membered ring.
Uniqueness: 1-Benzyl-3-ethynylazetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical and physical properties. This ring strain makes it more reactive compared to its five- and six-membered counterparts, allowing for unique reactivity and applications.
Properties
IUPAC Name |
1-benzyl-3-ethynylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-11-8-13(9-11)10-12-6-4-3-5-7-12/h1,3-7,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZRGTZASUUOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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